Ethyl quinoline-3-carboxylate

Description

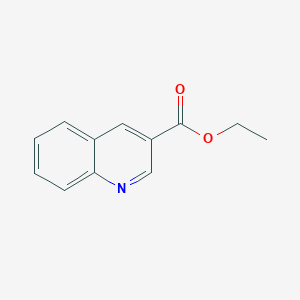

Structure

3D Structure

Properties

IUPAC Name |

ethyl quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTDACPMYLDVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300415 | |

| Record name | ethyl quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50741-46-3 | |

| Record name | 50741-46-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-quinoline carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Ethyl Quinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl quinoline-3-carboxylate is a heterocyclic organic compound belonging to the quinoline family. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, its synthesis, and its relevance in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a stable solid at room temperature. Its core structure consists of a quinoline ring system with an ethyl carboxylate group attached at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁NO₂ | [3] |

| Molecular Weight | 201.22 g/mol | [3] |

| Melting Point | 63-67 °C | [3][4] |

| Boiling Point | 120 °C at 0.4 mmHg | [3][4] |

| Appearance | White to pale yellow solid | [5] |

| CAS Number | 50741-46-3 | [3] |

Spectroscopic Data

The structural characterization of this compound is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Reference(s) |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 9.30 (s, 1H), 8.74 (s, 1H), 8.06 (d, J=9.0 Hz, 1H), 7.47 (dd, J=9.0, 2.4 Hz, 1H), 7.17 (d, J=1.5 Hz, 1H), 4.48 (q, J=7.2 Hz, 2H), 3.96 (s, 3H), 1.46 (t, J=7.2 Hz, 3H) | [5] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 165.6, 158.3, 147.7, 146.1, 137.3, 130.8, 128.2, 124.7, 123.6, 106.0, 61.4, 55.6, 14.3 | [5] |

| Infrared (IR, neat) | νₘₐₓ (cm⁻¹): 2981, 1717, 1601, 1279, 1243, 1027 | [5] |

Synthesis of this compound

The most common and well-established method for the synthesis of quinolines, including this compound, is the Gould-Jacobs reaction.[6] This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol outlines the synthesis of the precursor to many quinoline-3-carboxylates, which can be subsequently modified.

Materials:

-

Aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling inert solvent (e.g., Dowtherm A)

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for acidification)

-

Ethanol (for recrystallization)

Procedure:

-

Condensation: In a round-bottom flask, combine aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). Heat the mixture at 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.

-

Cyclization: Add a high-boiling inert solvent, such as Dowtherm A, to the crude intermediate. Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization. This step should be performed in a fume hood with appropriate safety precautions. The cyclization usually takes 15-30 minutes.

-

Isolation of Ethyl 4-hydroxyquinoline-3-carboxylate: Cool the reaction mixture and add petroleum ether or a similar non-polar solvent to precipitate the product. Collect the solid by filtration and wash with the same solvent to remove the high-boiling solvent. The crude product can be purified by recrystallization from ethanol.[3]

References

- 1. Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. data.epo.org [data.epo.org]

- 5. rsc.org [rsc.org]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Ethyl Quinoline-3-carboxylate and its 4-Oxo Analogue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, analysis, and synthesis of ethyl quinoline-3-carboxylate, a key scaffold in medicinal chemistry. It also addresses its closely related and often synonymously referenced analogue, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, offering clarity on their distinct yet related properties. This document details experimental protocols for their synthesis and presents analytical data for their characterization. Furthermore, it explores the biological significance of these compounds, including their role in relevant signaling pathways.

Chemical Structure and Identification

The nomenclature surrounding "this compound" can be ambiguous, referring to two distinct chemical entities. This guide will address both compounds to provide a thorough resource.

Compound 1: this compound

This compound features a fully aromatic quinoline ring system.

-

IUPAC Name: this compound

-

Synonyms: 3-Quinolinecarboxylic acid ethyl ester, 3-Carbethoxyquinoline[1]

-

CAS Number: 50741-46-3[1]

-

Molecular Formula: C₁₂H₁₁NO₂[1]

-

Molecular Weight: 201.22 g/mol [1]

-

Chemical Structure:

Compound 2: Ethyl 4-Oxo-1,4-dihydroquinoline-3-carboxylate

This compound, a quinolone, possesses a ketone group at the 4-position and a proton at the 1-position of the quinoline ring. It is also commonly referred to as ethyl 4-hydroxyquinoline-3-carboxylate due to keto-enol tautomerism.

-

IUPAC Name: Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate[2]

-

Synonyms: Ethyl 4-hydroxyquinoline-3-carboxylate, 4-Oxo-1,4-dihydro-3-quinolinecarboxylic acid ethyl ester[2]

-

CAS Number: 52980-28-6[2]

-

Chemical Structure:

Analytical Data for Characterization

Accurate characterization of these compounds is crucial for their application in research and development. The following tables summarize key analytical data.

Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 9.46 (s, 1H), 8.79 (s, 1H), 7.76 (d, 1H, J = 8.1 Hz), 7.49 (t, 1H, J = 7.8 Hz), 7.16 (d, 1H, J = 6.9 Hz), 4.48 (q, 2H, J = 6.9 Hz), 1.46 (t, 3H, J = 6.9 Hz).[4] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 165.5, 148.9, 148.8, 138.8, 137.3, 131.9, 127.1, 127.0, 126.8, 122.9, 61.4, 14.2.[4] |

| Infrared (IR) (neat) | νₘₐₓ 2993, 1726, 1600, 1492, 1276, 784 cm⁻¹.[4] |

| Mass Spectrometry (MS) | HRMS (APCI) m/z: [M+H]⁺ Calcd for C₁₂H₁₂NO₂ 202.0863, Found 202.0861. |

Spectroscopic Data for Ethyl 4-Oxo-1,4-dihydroquinoline-3-carboxylate

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H). (Note: This is for the hydrolyzed acid, but indicates the quinolone ring proton chemical shifts).[5] |

| ¹³C NMR | Data available in public databases such as PubChem. |

| Infrared (IR) | Data available in public databases such as PubChem. |

| Mass Spectrometry (GC-MS) | m/z top peak: 171, m/z 2nd highest: 217, m/z 3rd highest: 170. |

Experimental Protocols for Synthesis

The following sections provide detailed methodologies for the synthesis of both this compound and its 4-oxo analogue.

Synthesis of Ethyl Quinoline-3-carboxylates from Arylmethyl Azides

This protocol describes a domino reaction for the synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters.[4]

Experimental Workflow:

Synthesis of Ethyl Quinoline-3-carboxylates.

Step 1: Synthesis of Benzylic Azides To a solution of the corresponding benzyl alcohol (1.0 equiv) in dichloromethane (DCM, 2.6 mL/mmol) is added PBr₃ (0.34 equiv) at room temperature. The reaction mixture is stirred for 1 hour, and then the solvent is removed under reduced pressure. The resulting crude benzyl bromide is used in the next step without further purification. The crude product is dissolved in dimethyl sulfoxide (DMSO, 2.6 mL/mmol), and sodium azide (NaN₃, 2.5 equiv) is added at 0°C. The reaction mixture is stirred at 0°C for 30 minutes and then warmed to room temperature. The mixture is stirred for 16 hours, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to obtain the crude arylmethyl azide, which is purified by silica gel chromatography.[4]

Step 2: Synthesis of Ethyl Quinoline-3-carboxylates To a solution of the arylmethyl azide (1.0 equiv) and ethyl propiolate (1.2 equiv) in a suitable solvent is added a rhodium catalyst, such as Rh₂(OAc)₄ (2 mol%). The reaction mixture is stirred at a specified temperature until the starting material is consumed (monitored by TLC). After completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired this compound derivative.[4]

Synthesis of Ethyl 4-Oxo-1,4-dihydroquinoline-3-carboxylate (Gould-Jacobs Reaction)

This method involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.

Experimental Workflow:

Gould-Jacobs Reaction for Ethyl 4-Oxo-1,4-dihydroquinoline-3-carboxylate.

Step 1: Condensation An aniline derivative is reacted with diethyl ethoxymethylenemalonate (EMME). The specific conditions, such as solvent and temperature, can be varied depending on the reactivity of the aniline. Typically, the reaction is carried out by heating the two reactants together, sometimes in the presence of a catalyst.

Step 2: Thermal Cyclization The resulting diethyl anilinomethylenemalonate intermediate is heated in a high-boiling solvent, such as Dowtherm A or diphenyl ether, to induce cyclization. The reaction is typically heated to around 250°C.[6] Upon cooling, the product often precipitates and can be collected by filtration and purified by recrystallization.

Biological Activity and Signaling Pathways

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[7]

Anticancer Activity and Inhibition of EGFR/HER-2 Signaling

Certain this compound derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[8] These receptors are key components of signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.

The inhibition of EGFR and HER-2 by these quinoline derivatives leads to the induction of apoptosis (programmed cell death) in cancer cells. This process is mediated by the activation of caspases (such as caspase-3, -8, and -9), an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[8]

EGFR/HER-2 Inhibition Pathway:

Inhibition of EGFR/HER-2 signaling by this compound derivatives.

This simplified diagram illustrates how this compound derivatives can inhibit the EGFR and HER-2 signaling pathways, leading to a reduction in cell proliferation and survival, and the induction of apoptosis.

Conclusion

This compound and its 4-oxo analogue are versatile chemical scaffolds with significant potential in drug discovery and development. This guide has provided a detailed overview of their chemical structures, analytical characterization, and synthetic methodologies. The exploration of their biological activities, particularly as inhibitors of key cancer-related signaling pathways, highlights the importance of these compounds as a foundation for the design of novel therapeutic agents. The provided experimental protocols and analytical data serve as a valuable resource for researchers in the field.

References

- 1. QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Exporters & Suppliers [sgtlifesciences.com]

- 4. rsc.org [rsc.org]

- 5. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3 [idr.nitk.ac.in]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl Quinoline-3-carboxylate: CAS Number and Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl quinoline-3-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and spectroscopic data essential for its unequivocal identification.

Chemical Identity and Properties

This compound is a stable, crystalline solid. Its unique structure, featuring a quinoline core with an ethyl ester at the 3-position, makes it a valuable scaffold for the synthesis of more complex molecules.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1. These identifiers are crucial for accurate documentation and database searches.

| Identifier | Value |

| CAS Number | 50741-46-3[1] |

| Molecular Formula | C₁₂H₁₁NO₂[1] |

| Molecular Weight | 201.22 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | Quinoline-3-carboxylic acid ethyl ester, 3-Carbethoxyquinoline[1] |

| MDL Number | MFCD00957421 |

| PubChem CID | Not available |

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in Table 2. These properties are vital for its handling, storage, and application in experimental settings.

| Property | Value |

| Melting Point | 63-67 °C[1] |

| Boiling Point | 120 °C at 0.4 mmHg[1] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in common organic solvents like chloroform, ethyl acetate, and methanol; insoluble in water. |

| pKa (Predicted) | 3.21 ± 0.11[1] |

| Density (Predicted) | 1.175 g/cm³[1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are two common experimental protocols.

Domino Reaction of Arylmethyl Azides

This method involves a domino reaction of arylmethyl azides with ethyl propiolate.

Experimental Protocol:

-

To a solution of the appropriate benzyl alcohol (1.0 equiv) in dichloromethane (DCM), add phosphorus tribromide (PBr₃, 0.34 equiv) at room temperature.

-

Stir the reaction mixture for 1 hour, then remove the solvent under reduced pressure.

-

Dissolve the crude product in dimethyl sulfoxide (DMSO) and add sodium azide (NaN₃, 2.5 equiv) at 0°C.

-

Stir the reaction mixture at 0°C for 30 minutes, then warm to room temperature and stir for 16 hours.

-

Dilute the mixture with water and extract with ethyl acetate (EtOAc).

-

Wash the combined organic layers with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The resulting arylmethyl azide is then reacted with ethyl propiolate in the presence of a suitable catalyst to yield this compound.[2]

Esterification of Quinoline-3-carboxylic Acid

A straightforward method involves the esterification of quinoline-3-carboxylic acid.

Experimental Protocol:

-

Treat quinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride.

-

Carry out the esterification of the acid chloride with ethanol to produce this compound.[1]

Spectroscopic Identification

The unequivocal identification of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): In substituted ethyl quinoline-3-carboxylates, characteristic signals include a singlet for the proton at the 2-position of the quinoline ring (around δ 9.30-9.61 ppm), a singlet for the proton at the 4-position (around δ 8.74-9.03 ppm), and multiplets for the aromatic protons of the quinoline core. The ethyl ester group typically presents as a quartet (around δ 4.48-4.53 ppm) and a triplet (around δ 1.46-1.49 ppm).[2]

-

¹³C NMR (Carbon NMR): The carbonyl carbon of the ester group is expected to appear around δ 165 ppm. The aromatic carbons of the quinoline ring will resonate in the region of δ 106-158 ppm. The methylene and methyl carbons of the ethyl group are typically found around δ 61 ppm and δ 14 ppm, respectively.[2]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected:

-

C=O Stretch (Ester): A strong absorption band around 1710-1730 cm⁻¹. For substituted derivatives, this peak has been observed in the range of 1710-1729 cm⁻¹.[2]

-

C-O Stretch (Ester): Bands in the region of 1243-1286 cm⁻¹.[2]

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1492-1624 cm⁻¹ region.[2]

-

C-H Stretches (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z 201.

Identification Workflow

The following diagram illustrates a logical workflow for the identification and confirmation of this compound from an unknown sample.

References

The Multifaceted Biological Activities of Ethyl Quinoline-3-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, ethyl quinoline-3-carboxylate derivatives have emerged as a particularly promising class of compounds. Their synthetic accessibility and the tunability of their physicochemical properties have led to the discovery of potent agents with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to aid in their further development as therapeutic agents.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, through the intrinsic pathway.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines.

| Compound ID/Description | Cell Line | IC50 (µM) | Reference |

| Ethyl 2-amino-5-oxo-4-(4-methoxyphenyl)-4H-pyrano[3,2-c]quinoline-3-carboxylate | MCF-7 (Breast) | 0.025 | [1] |

| Ethyl 2-amino-5-oxo-4-(4-methoxyphenyl)-4H-pyrano[3,2-c]quinoline-3-carboxylate | HT-29 (Colon) | 0.023 | [1] |

| Ethyl 2-amino-5-oxo-4-(4-chlorophenyl)-4H-pyrano[3,2-c]quinoline-3-carboxylate | MCF-7 (Breast) | 0.049 | [1] |

| Ethyl 2-amino-5-oxo-4-(4-chlorophenyl)-4H-pyrano[3,2-c]quinoline-3-carboxylate | HT-29 (Colon) | 0.034 | [1] |

| Quinoline-3-carboxylate derivative 4m | MCF-7 (Breast) | 0.33 | [2] |

| Quinoline-3-carboxylate derivative 4n | MCF-7 (Breast) | 0.33 | [2] |

| Quinoline-3-carboxylate derivative 4k | K562 (Leukemia) | 0.28 | [2] |

| Quinoline-3-carboxylate derivative 4m | K562 (Leukemia) | 0.28 | [2] |

| Ethyl 1-ethyl-6-fluoro-7-(hexanamido)-1,4-dihydro-4-oxoquinoline-3-carboxylate (8a) | DU145 (Prostate) | Not Specified | [3] |

| Ethyl 1-ethyl-6-fluoro-7-(hexanamido)-1,4-dihydro-4-oxoquinoline-3-carboxylate (8a) | A549 (Lung) | Not Specified | [3] |

| Ethyl 1-ethyl-6-fluoro-7-(hexanamido)-1,4-dihydro-4-oxoquinoline-3-carboxylate (8a) | SKOV3 (Ovarian) | Not Specified | [3] |

| Ethyl 1-ethyl-6-fluoro-7-(hexanamido)-1,4-dihydro-4-oxoquinoline-3-carboxylate (8a) | MCF7 (Breast) | Not Specified | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should not exceed 0.5%.[4]

-

Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Intrinsic Apoptosis

Several this compound derivatives induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of a cascade of caspases. Some derivatives have been shown to increase the levels of cleaved caspase-3, caspase-8, and caspase-9.[1][5]

Antimicrobial Activity

This compound derivatives have also shown promising activity against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various microorganisms.

| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |

| Ethyl 1-ethyl-6-fluoro-7-(hexanamido)-1,4-dihydro-4-oxoquinoline-3-carboxylate (8a) | Staphylococcus aureus MTCC 96 | 3.9 | [3] |

| Quinoline derivative | Staphylococcus aureus | 20 ± 3.3 | [6] |

| Quinoline derivative | Pseudomonas aeruginosa | 10 ± 1.5 | [6] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound derivatives (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Perform serial twofold dilutions of the this compound derivatives in CAMHB directly in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Quinoline derivatives are known to possess anti-inflammatory properties, and some studies suggest that this activity may be mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways such as the NF-κB pathway.[7]

Quantitative Anti-inflammatory Activity Data

While specific IC50 values for COX inhibition by this compound derivatives are not extensively reported, related quinoline-4-carboxylic acid derivatives have shown potent and selective COX-2 inhibition.

| Compound ID/Description | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2-(4-(methylsulfonyl)phenyl)-3-phenylquinoline-4-carboxylic acid | COX-2 | 0.07 | 687.1 | [8] |

| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid | COX-2 | 0.043 | >513 | [7] |

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound derivatives

-

Griess reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[9]

-

Nitrite Measurement: Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and incubate in the dark for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Signaling Pathway: NF-κB Inhibition

The transcription factor NF-κB is a master regulator of inflammation. Some quinoline derivatives have been shown to inhibit the NF-κB pathway, potentially by preventing the nuclear translocation of NF-κB subunits.[10]

Antiviral Activity

Certain quinoline derivatives have shown potential as antiviral agents, with activity reported against a variety of viruses.

Quantitative Antiviral Activity Data

The following table shows the half-maximal effective concentration (EC50) values of some quinoline analogues against different viruses.

| Compound ID/Description | Virus | EC50 (µM) | Reference |

| Quinoline analogue 19 | Enterovirus D68 | 0.05 - 0.10 | [4] |

| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivative 2 | Zika Virus | 0.8 ± 0.07 | [7] |

| Andrographolide derivative 4 | Zika Virus | 1.31 ± 0.1 | [7] |

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel this compound derivatives as therapeutic agents typically follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

Conclusion

This compound derivatives represent a versatile and promising scaffold in the field of drug discovery. Their demonstrated efficacy across a range of biological targets, including cancer cells, microbial pathogens, and inflammatory pathways, underscores their therapeutic potential. This guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and mechanistic insights. Further research focusing on lead optimization, in vivo efficacy, and safety profiling is warranted to translate the potential of these compounds into novel therapeutic agents for a variety of diseases.

References

- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

Ethyl quinoline-3-carboxylate potential as a scaffold in drug discovery.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural bioactive compounds. Among its derivatives, ethyl quinoline-3-carboxylate has emerged as a particularly promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the amenability of its structure to chemical modification have allowed for the creation of a diverse range of molecules with significant pharmacological activities. This technical guide provides a comprehensive overview of the potential of the this compound core in drug discovery, focusing on its synthesis, biological activities, and mechanisms of action, with a particular emphasis on its application in anticancer and antimicrobial research.

Synthesis of the this compound Scaffold

The versatile quinoline-3-carboxylate core can be synthesized through various methods, allowing for the introduction of a wide array of substituents. Key synthetic strategies include:

-

Gould-Jacobs Reaction: This classical method involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by cyclization at high temperatures to yield a 4-hydroxyquinoline-3-carboxylate. Subsequent deoxygenation can provide the quinoline-3-carboxylate scaffold.

-

One-Step Reductive Cyclization: A more direct approach involves the reductive cyclization of substituted o-nitrobenzaldehydes with 3,3-diethoxypropionic acid ethyl ester in the presence of a reducing agent like tin(II) chloride. This method offers good yields and is operationally simple.[1]

-

Rhodium(II)-Catalyzed Cyclopropanation-Ring Expansion: This novel method utilizes the reaction of indoles with halodiazoacetates in the presence of a rhodium(II) catalyst to produce ethyl quinoline-3-carboxylates. This reaction proceeds through a proposed cyclopropanation of the indole followed by ring-opening and elimination.[2]

These synthetic routes provide medicinal chemists with the flexibility to design and synthesize diverse libraries of this compound derivatives for biological screening.

Anticancer Potential of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms, most notably as inhibitors of key signaling pathways involved in cancer cell proliferation and survival.

Dual EGFR/HER-2 Inhibition

A significant area of research has focused on the development of this compound derivatives as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3] Overexpression of these receptor tyrosine kinases is a hallmark of several cancers, including breast and colon cancer, making them attractive therapeutic targets.

The binding of ligands to EGFR and the formation of HER-2 containing heterodimers trigger a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, leading to cell proliferation, survival, and differentiation.[1] Quinoline-3-carboxylate derivatives can inhibit the kinase activity of these receptors, thereby blocking these oncogenic signals.

Caption: EGFR/HER-2 signaling pathway and its inhibition by this compound derivatives.

The following table summarizes the in vitro anticancer activity of various this compound derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (nM) | Reference |

| Pyrano[3,2-c]quinoline-3-carboxylate 3a | MCF-7 (Breast) | 25 | [4] |

| HT-29 (Colon) | 23 | [4] | |

| Pyrano[3,2-c]quinoline-3-carboxylate 3f | MCF-7 (Breast) | 28 | [4] |

| HT-29 (Colon) | 25 | [4] | |

| Pyrano[3,2-c]quinoline-3-carboxylate 3c | MCF-7 (Breast) | 30 | [4] |

| HT-29 (Colon) | 28 | [4] | |

| Pyrano[3,2-c]quinoline-3-carboxylate 3g | MCF-7 (Breast) | 42 | [4] |

| HT-29 (Colon) | 30 | [4] | |

| Erlotinib (Reference) | MCF-7 (Breast) | 40 | [4] |

| HT-29 (Colon) | 30 | [4] |

Topoisomerase Inhibition

Another important mechanism of anticancer activity for quinoline derivatives is the inhibition of topoisomerases.[5][6] These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting topoisomerases, these compounds can induce DNA damage and trigger apoptosis in cancer cells.

Topoisomerase II facilitates the passage of one DNA double helix through another by creating a transient double-strand break. Inhibitors can stabilize the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of DNA breaks.

Caption: Mechanism of Topoisomerase II inhibition by this compound derivatives.

Antimicrobial Potential of this compound Derivatives

In addition to their anticancer properties, derivatives of this compound have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.

The following table summarizes the in vitro antimicrobial activity of various quinoline derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism).

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Fatty amide carboxylated quinolone (8a) | Staphylococcus aureus MTCC 96 | 3.9 | [7] |

| Quinoline-sulfonamide hybrid (QS3) | Pseudomonas aeruginosa | 64 | [8] |

| Enterococcus faecalis | 128 | [8] | |

| Escherichia coli | 128 | [8] | |

| Salmonella typhi | 512 | [8] | |

| Quinoline derivative 9 | Staphylococcus aureus | 0.12 | [9] |

| Streptococcus pyogenes | 8 | [9] | |

| Salmonella typhi | 0.12 | [9] | |

| Escherichia coli | 0.12 | [9] | |

| Quinoline derivative 10 | Staphylococcus aureus | 0.24 | [9] |

| Streptococcus pyogenes | 32 | [9] | |

| Salmonella typhi | 0.12 | [9] | |

| Escherichia coli | 0.12 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are standardized protocols for key experiments cited in this guide.

Synthesis of Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates[4]

Caption: General workflow for the synthesis of pyrano[3,2-c]quinoline-3-carboxylates.

Methodology:

-

A mixture of the appropriate 4-hydroxy-2-quinolinone (1 mmol) and ethyl 2-cyano-3-phenylacrylate (1 mmol) is prepared in dimethylformamide (DMF, 10 mL).

-

Potassium carbonate (K2CO3, 0.2 mmol) is added as a catalyst.

-

The reaction mixture is stirred at room temperature for a specified time (typically 2-4 hours).

-

Upon completion, the reaction mixture is poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by crystallization from ethanol to afford the pure ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylate derivative.

Cytotoxicity Assay (MTT Assay)[1][10]

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[8]

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilutions: Two-fold serial dilutions of the this compound derivatives are prepared in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent anticancer and antimicrobial compounds. The ability of these derivatives to target key cellular pathways, such as EGFR/HER-2 signaling and topoisomerase function, underscores their potential for the development of targeted therapies. Further exploration of this scaffold, including the synthesis of novel derivatives and the elucidation of their detailed mechanisms of action, will undoubtedly continue to yield valuable lead compounds for the treatment of various diseases. This guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapeutics based on the this compound core.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 4. protocols.io [protocols.io]

- 5. benchchem.com [benchchem.com]

- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 7. broadpharm.com [broadpharm.com]

- 8. Type II topoisomerase - Wikipedia [en.wikipedia.org]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

The Rise of Quinoline-3-Carboxylates: A New Frontier in Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, quinoline derivatives, and specifically novel quinoline-3-carboxylate and carboxamide compounds, have emerged as a particularly promising class of molecules. Exhibiting potent cytotoxic activity against a variety of cancer cell lines, these compounds often target key signaling pathways implicated in tumor growth, proliferation, and survival. This technical guide provides an in-depth overview of the anticancer properties of these novel derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying molecular mechanisms.

Data Presentation: Anticancer Activity of Novel Quinoline-3-Carboxylate and Carboxamide Derivatives

The following tables summarize the in vitro anticancer activity of several novel quinoline-3-carboxylate and related derivatives against various cancer cell lines, as well as their inhibitory activity against key oncogenic kinases.

Table 1: Cytotoxicity of Quinoline-3-Carboxylate and Carboxamide Derivatives against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4m | MCF-7 (Breast) | 0.33 | [1][2] |

| 4n | MCF-7 (Breast) | 0.33 | [1][2] |

| 4k | K562 (Leukemia) | 0.28 | [1][2] |

| 4m | K562 (Leukemia) | 0.28 | [1][2] |

| 3a | HT-29 (Colon) | 0.023 | [3] |

| 3f | HT-29 (Colon) | 0.025 | [3] |

| 3d | MCF-7 (Breast) | 0.031 | [3] |

| 3d | HT-29 (Colon) | 0.028 | [3] |

| 4d | A549 (Lung) | 3.317 | [4] |

| 4e | A549 (Lung) | 4.648 | [4] |

| 4d | MCF-7 (Breast) | 7.711 | [4] |

| 4e | MCF-7 (Breast) | 6.114 | [4] |

| 6c | Leukemia & Colon | 0.45 - 0.91 | [5] |

| 6e | Leukemia & Colon | 0.45 - 0.91 | [5] |

| 6f | Leukemia & Colon | 0.45 - 0.91 | [5] |

| SQ2 | HT-29 (Colon) | 3.38 | [6] |

| SQ2 | COLO-205 (Colon) | 10.55 | [6] |

| 16 | Caco-2 (Colorectal) | 13 | [7] |

| 8 | Caco-2 (Colorectal) | 98 | [7] |

Table 2: Kinase Inhibitory Activity of Quinoline-3-Carboxylate and Carboxamide Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 6d | EGFR | 0.18 | [1] |

| 8b | EGFR | 0.08 | [1] |

| 47 | EGFR | 0.49 | [8] |

| 50 | EGFR | 0.12 | [8] |

| Furan derivative 5o | EGFR | 2.61 | [9] |

| Thiophene derivative 6b | EGFR | 0.49 | [9] |

| Benzyloxy derivative 10 | EGFR | 1.73 | [9] |

| 12 | EGFR (Wild Type) | 0.19 | [10] |

| 12 | EGFR (L858R Mutant) | 0.026 | [10] |

| 12 | VEGFR-2 | 0.42 | [10] |

| 13 | VEGFR-2 | 0.069 | [11] |

| 14 | VEGFR-2 | 0.086 | [11] |

| 9 | VEGFR-2 | 0.099 | [11] |

| SQ2 | VEGFR-2 | 0.014 | [6] |

Table 3: Apoptosis-Inducing Effects of Quinoline Derivatives

| Compound ID | Cancer Cell Line | Effect | Quantitative Data | Reference |

| 6e | RPMI-8226 (Leukemia) | Caspase-3 Overexpression | 577.9 pg/mL | [12] |

| 6f | RPMI-8226 (Leukemia) | Caspase-3 Overexpression | 626.9 pg/mL | [12] |

| 12 | MCF-7 (Breast) | Apoptotic Cells | 42.08% | [10] |

| 12 | MCF-7 (Breast) | Bax Gene Activation | 3.97-fold increase | [10] |

| 12 | MCF-7 (Breast) | Bcl-2 Protein Downregulation | 0.368-fold decrease | [10] |

| 7 | Caco-2 (Colon) | Bax Gene Activation | 7.508-fold increase | [13] |

| 7 | Caco-2 (Colon) | Bcl-2 Gene Suppression | 0.194-fold decrease | [13] |

Experimental Protocols: Methodologies for Anticancer Evaluation

The following are detailed protocols for key experiments used to characterize the anticancer properties of novel quinoline-3-carboxylate derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HT-29)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Novel quinoline-3-carboxylate derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline-3-carboxylate derivatives in complete culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Apoptosis Analysis: Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Treated and untreated cancer cells

-

Flow cytometer

Procedure:

-

Cell Harvesting: Treat cells with the quinoline-3-carboxylate derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells. For adherent cells, use trypsinization.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of compounds on signaling pathway components.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against EGFR, p-EGFR, Bax, Bcl-2, Caspase-3, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total proteins. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.

Visualization of Key Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by novel quinoline-3-carboxylate derivatives and a general workflow for their anticancer evaluation.

Signaling Pathways

Experimental Workflow

References

- 1. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]

- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 7. mdpi.com [mdpi.com]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Screening Ethyl Quinoline-3-Carboxylate Analogues for Antimalarial Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in the development of antimalarial agents, with chloroquine and mefloquine being notable examples. Within this structural class, ethyl quinoline-3-carboxylate analogues have emerged as a promising area of investigation for novel antimalarial drugs. This technical guide provides an in-depth overview of the screening process for these analogues, detailing experimental protocols, presenting key structure-activity relationship (SAR) data, and illustrating relevant biological pathways and workflows.

Overview of Antimalarial Action

Quinoline-based antimalarials are understood to exert their effect primarily by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum. During its intraerythrocytic stage, the parasite digests hemoglobin in its acidic food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinoline drugs are weak bases that accumulate in the acidic food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[1][2][3][4] This leads to a buildup of toxic free heme, which ultimately kills the parasite.[1][2][4]

Synthetic Approaches

The synthesis of this compound analogues often involves established chemical reactions. One common method is the Gould-Jacobs reaction, where an aniline derivative is reacted with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization. Modifications to the aniline precursor and subsequent reactions allow for the introduction of various substituents on the quinoline ring, enabling the exploration of structure-activity relationships.

Another approach involves the microwave-assisted, one-pot, three-component reaction of an aldehyde, an aniline, and pyruvic acid, catalyzed by p-toluenesulfonic acid, to yield quinoline-4-carboxylic acid derivatives.[5] Esterification can then be carried out to obtain the corresponding ethyl esters. For instance, the esterification of 2-chloroquinoline-3-carboxylic acid with absolute ethanol in the presence of sulfuric acid yields ethyl 2-chloroquinoline-3-carboxylate.[6][7]

In Vitro Antimalarial Activity Screening

The primary method for evaluating the antimalarial potential of this compound analogues is through in vitro screening against cultured P. falciparum parasites. This typically involves determining the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit parasite growth by 50%.

Quantitative Data Summary

The following tables summarize the in vitro antimalarial activity of various this compound analogues against different strains of P. falciparum.

| Compound ID | R1-Substituent | R2-Substituent | P. falciparum Strain | IC50 (µM) | Reference |

| Series 1 | |||||

| 7 | 7-OCH3 | H | K1 (CQ-resistant) | ~0.25 | [8] |

| 3D7 (CQ-sensitive) | ~0.25 | [8] | |||

| 8 | 5-OCH3 | H | K1 (CQ-resistant) | >2.5 | [8] |

| 3D7 (CQ-sensitive) | >2.5 | [8] | |||

| Series 2 | |||||

| 31c | 7-OCH3 | 2'-(m-OCH3)-phenyl | K1 (CQ-resistant) | 0.13 | [8] |

| 3D7 (CQ-sensitive) | 0.10 | [8] | |||

| 31a | 7-OCH3 | 2'-phenyl | K1 (CQ-resistant) | ~0.75 | [8] |

| 3D7 (CQ-sensitive) | ~0.75 | [8] | |||

| 31i | 7-OCH3 | 2'-(p-OCH3)-phenyl | K1 (CQ-resistant) | >1 | [8] |

| 3D7 (CQ-sensitive) | >1 | [8] | |||

| Series 3 | |||||

| 9a | 6-CH3 | 4-(naphthalen-2-yloxy) | 3D7 (CQ-sensitive) | 6.58 | [9] |

| 9n | Varies | Varies | 3D7 (CQ-sensitive) | 3.96 | [9] |

| INDO (CQ-resistant) | 6.38 | [9] | |||

| 9o | Varies | Varies | 3D7 (CQ-sensitive) | 6.71 | [9] |

| INDO (CQ-resistant) | 2.8 | [9] |

Note: CQ = Chloroquine

Experimental Protocol: In Vitro Antiplasmodial Assay

A widely used method for assessing in vitro antimalarial activity is the SYBR Green I-based fluorescence assay.[10]

Objective: To determine the IC50 value of test compounds against P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7 or K1 strains)

-

Human erythrocytes

-

RPMI 1640 medium supplemented with Albumax

-

Test compounds dissolved in DMSO

-

Chloroquine or Artemisinin (as a positive control)

-

SYBR Green I nucleic acid stain

-

96-well microplates

-

Incubator with gas mixture (5% CO2, 5% O2, 90% N2)

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in RPMI 1640 medium at 37°C. Synchronize the parasite culture to the ring stage.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the culture medium.

-

Assay Setup: In a 96-well plate, add the synchronized parasite culture (at a specific parasitemia and hematocrit) to wells containing the different concentrations of the test compounds. Include wells with parasite culture only (negative control) and parasite culture with a known antimalarial drug (positive control).

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a controlled gas environment.[10]

-

Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA with SYBR Green I.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. The intensity of the SYBR Green I fluorescence is proportional to the number of parasites.

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration compared to the negative control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological pathways.

Structure-Activity Relationship (SAR) Insights

The data from various screening studies have provided valuable insights into the SAR of this compound analogues:

-

Substitution at the 3-position: An ethyl carboxylate group at the 3-position appears to be crucial for antimalarial potency.[8] Replacement with a carboxylic acid or amide group often leads to a significant decrease or complete loss of activity.[8]

-

Substitution on the Quinoline Core: The position of substituents on the quinoline ring significantly influences activity. For instance, a methoxy group at the 7-position is favored over a 5-methoxy group.[8]

-

Substitution at the 2-position: The nature and position of substituents on an aryl ring at the C-2 position can dramatically alter antimalarial potency. Meta-substituents on the phenyl ring have been shown to be superior to para- or ortho-substituents.[8]

-

Side Chains: The introduction of flexible side chains with terminal amino functionalities can enhance antimalarial activity.[11]

Conclusion

The screening of this compound analogues continues to be a promising avenue for the discovery of new antimalarial agents. The combination of efficient synthetic methodologies, robust in vitro screening protocols, and a growing understanding of the SAR provides a solid foundation for the rational design of more potent and effective drug candidates. Future work should focus on optimizing the lead compounds to improve their pharmacokinetic properties and in vivo efficacy, with the ultimate goal of developing novel treatments to combat drug-resistant malaria.

References

- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 3. pnas.org [pnas.org]

- 4. journals.co.za [journals.co.za]

- 5. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. malariaworld.org [malariaworld.org]

- 10. media.malariaworld.org [media.malariaworld.org]

- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

The Resurgence of Quinolines: A Technical Guide to Their Antimicrobial and Antifungal Applications

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, giving rise to a plethora of therapeutic agents. In an era marked by the escalating threat of antimicrobial resistance, the versatility of quinoline derivatives is being explored with renewed vigor. This technical guide provides an in-depth overview of the current landscape of antimicrobial and antifungal applications of quinoline compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols crucial for their evaluation.

Mechanisms of Action: Diverse Strategies to Combat Microbial Threats

Quinoline derivatives exert their antimicrobial and antifungal effects through a variety of mechanisms, targeting essential cellular processes in pathogens. This diversity in their mode of action is a key attribute in the development of novel therapeutics that can circumvent existing resistance pathways.

Inhibition of Bacterial DNA Synthesis: The Classic Quinolone Mechanism

A primary and well-established mechanism of antibacterial action for many quinoline compounds, particularly the fluoroquinolones, is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

Quinolones bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved.[3][4] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which ultimately triggers cell death.[5] The differential targeting of DNA gyrase (predominantly in Gram-negative bacteria) and topoisomerase IV (predominantly in Gram-positive bacteria) contributes to the broad-spectrum activity of many quinolones.[2]

Caption: Inhibition of DNA Gyrase by Quinoline Compounds.

Antifungal Mechanisms: Targeting Fungal Cell Integrity

The antifungal applications of quinoline derivatives are characterized by a broader range of mechanisms, primarily focused on disrupting the fungal cell's structural and functional integrity.

A significant number of antifungal quinolines target the ergosterol biosynthesis pathway.[6][7] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting key enzymes in this pathway, such as lanosterol 14α-demethylase, these compounds deplete ergosterol and lead to the accumulation of toxic sterol intermediates.[8] This disrupts membrane fluidity and function, ultimately leading to fungal cell death.[9][10]

Caption: Inhibition of Ergosterol Biosynthesis by Quinoline Compounds.

Some quinoline derivatives have been shown to function as peptide deformylase enzyme (PDF) inhibitors and fungal cell wall disruptors.[11] PDF is an essential bacterial enzyme that is also found in the mitochondria of some fungi, and its inhibition can disrupt protein synthesis. Disruption of the fungal cell wall, a structure not present in human cells, represents another attractive target for selective antifungal therapy.

Quantitative Data on Antimicrobial and Antifungal Activity

The in vitro efficacy of quinoline derivatives is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for a selection of recently developed quinoline derivatives against a panel of clinically relevant bacteria and fungi.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives (MIC in µg/mL)

| Compound/Derivative Class | S. aureus (MSSA) | S. aureus (MRSA) | E. coli | P. aeruginosa | Reference(s) |

| Quinoline-2-one Schiff-base hybrids (6c) | - | 0.75 | - | - | [12] |

| Quinoline-based amide (3c) | 2.67 | - | - | - | [13] |

| Facilely Accessible Quinolines (Compound 6) | - | 1.5 | - | - | [14] |

| 9-bromo substituted indolizinoquinoline-5,12-dione (Compound 7) | 0.031 | 0.063 | 2 | - | [15] |

| Quinoline-Thiazole (4g) | - | 3.91 | - | - | [16] |

| Quinolone coupled hybrid (5d) | 0.125-8 | 0.125-8 | 0.125-8 | 0.125-8 | [17] |

| 2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrids (16, 17, 18) | - | - | - | - | [15] |

Table 2: Antifungal Activity of Selected Quinoline Derivatives (MIC in µg/mL)

| Compound/Derivative Class | C. albicans | A. niger | A. flavus | F. oxysporum | Reference(s) |

| Quinoline-based amide (3c) | 5.6 | - | - | - | [13] |

| Quinoline-Thiazole (4h, 4m) | ≤0.06 (C. krusei) | - | - | - | [16] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 6) | Potentially active | Potentially active | Potentially active | Potentially active | [11] |

| Quinoline-Thiazole (4d, 4i, 4k, 4l, 4m) | 1.95 | - | - | - | [16] |

Experimental Protocols

Standardized and reproducible experimental protocols are paramount for the accurate evaluation of the antimicrobial and antifungal properties of novel quinoline compounds. The following sections detail the methodologies for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent and is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][19][20][21][22][23][24][25]

Caption: General Workflow for MIC Determination.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Test quinoline compound

-

Bacterial or fungal strains

-

Sterile saline or broth

-

0.5 McFarland turbidity standard

-

Incubator

Procedure:

-

Inoculum Preparation: From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Compound Dilution: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the appropriate broth in the 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the standardized inoculum to each well containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as specified by CLSI/EUCAST guidelines for specific organisms. Fungal plates are typically incubated for 24-48 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the quinoline compound at which there is no visible turbidity (growth).

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[26][27][28][29][30]

Procedure:

-

Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Spot-plate these aliquots onto a fresh, antibiotic-free agar plate.

-

Incubate the agar plates under appropriate conditions until growth is visible in the control spots.

-

The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).[29]

Cytotoxicity Assay on Mammalian Cell Lines

It is crucial to assess the toxicity of novel antimicrobial compounds against mammalian cells to determine their therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to evaluate cell viability.[31][32][33][34][35]

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test quinoline compound

-

MTT reagent

-

Solubilization buffer (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to serial dilutions of the quinoline compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Synthesis of Antimicrobial Quinoline Derivatives: An Overview

The synthesis of novel quinoline derivatives with antimicrobial activity often involves multi-step reaction sequences. A common strategy is the modification of the quinoline core at various positions to optimize activity and pharmacokinetic properties.

For instance, the synthesis of quinoline-based amide derivatives can be achieved through a Palladium(II)/amine cooperative catalysis for the intermolecular hydroalkylation of unactivated alkenes with enolizable ketones.[13] Another approach involves the Mannich reaction to introduce diverse substituents onto the quinoline scaffold.[17] The Vilsmeier-Haack reaction is also employed for the formylation of quinoline hydrazones to create pyrazole and pyridine-bearing quinoline derivatives. The experimental sections of the cited literature provide detailed synthetic procedures, including reaction conditions, purification methods, and characterization of the final compounds.[36]

Conclusion and Future Directions

Quinoline derivatives continue to be a rich source of inspiration for the development of new antimicrobial and antifungal agents. Their diverse mechanisms of action, coupled with the potential for broad-spectrum activity, make them promising candidates to address the challenge of drug-resistant infections. The quantitative data and standardized experimental protocols outlined in this guide provide a framework for the systematic evaluation and advancement of these important compounds. Future research will likely focus on the development of quinoline-based hybrids that target multiple cellular pathways simultaneously, further enhancing their efficacy and reducing the likelihood of resistance development. In silico methods, such as molecular docking and dynamics simulations, will also play an increasingly important role in the rational design and optimization of the next generation of quinoline antimicrobials.[13][36]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 4. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring quinoline-type inhibitors of ergosterol biosynthesis: Binding mechanism investigation via molecular docking, pharmacophore mapping, and dynamics simulation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]